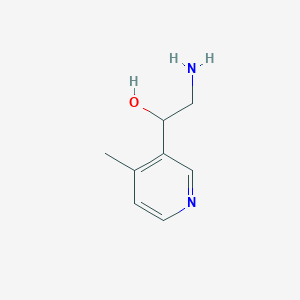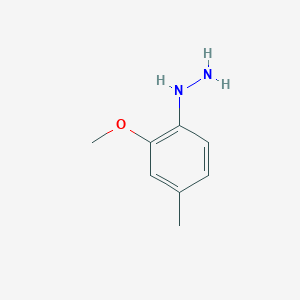
(2-Methoxy-4-methylphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-4-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-methoxy-4-methylphenyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-methylphenyl)hydrazine typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(2-Methoxy-4-methylphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
(2-Methoxy-4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The exact mechanism of action of (2-Methoxy-4-methylphenyl)hydrazine is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. This interaction can lead to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)hydrazine: Similar structure but lacks the methyl group.
(2-Methoxyphenyl)hydrazine: Similar structure but lacks the methyl group at the 4-position.
(4-Methylphenyl)hydrazine: Similar structure but lacks the methoxy group.
Uniqueness
(2-Methoxy-4-methylphenyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other hydrazine derivatives.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(2-methoxy-4-methylphenyl)hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(10-9)8(5-6)11-2/h3-5,10H,9H2,1-2H3 |
InChIキー |
AAKUAELCHJLZPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


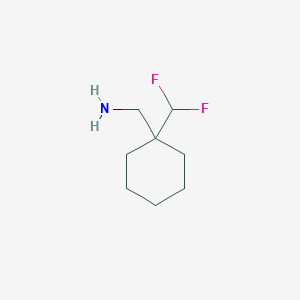

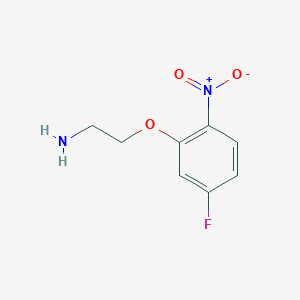

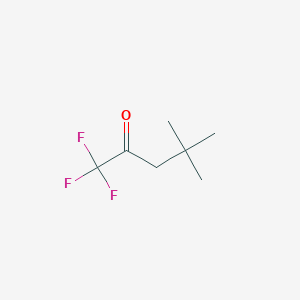


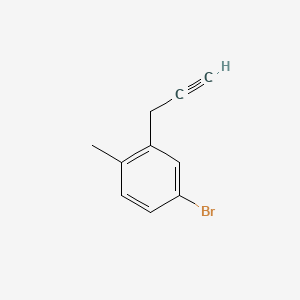
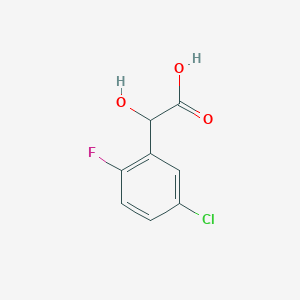
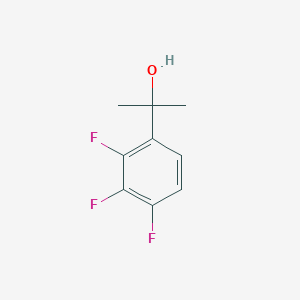
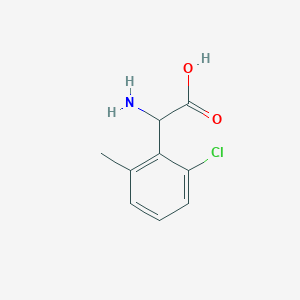

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
